molecular formula C16H12O3 B13551183 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one

7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one

Cat. No.: B13551183
M. Wt: 252.26 g/mol
InChI Key: AZXPROVWHNKILY-UHFFFAOYSA-N
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Description

7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring substances found in many plants and have been used in various applications, including medicine, cosmetics, and as additives in food.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one typically involves the condensation of 4-methylphenyl acetic acid with salicylaldehyde under basic conditions, followed by cyclization to form the chromenone structure. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: Similar structure but lacks the 4-methylphenyl group.

    4-hydroxycoumarin: Similar structure but lacks the 4-methylphenyl group and has a hydroxy group at the 4th position.

    7-hydroxy-2H-chromen-2-one: Similar structure but lacks the 4-methylphenyl group.

Uniqueness

7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is unique due to the presence of both the hydroxy group at the 7th position and the 4-methylphenyl group at the 2nd position.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

7-hydroxy-2-(4-methylphenyl)chromen-4-one

InChI

InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)15-9-14(18)13-7-6-12(17)8-16(13)19-15/h2-9,17H,1H3

InChI Key

AZXPROVWHNKILY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

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